molecular formula C21H38O2 B12577638 (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate CAS No. 501686-96-0

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate

Cat. No.: B12577638
CAS No.: 501686-96-0
M. Wt: 322.5 g/mol
InChI Key: LWKLDLRXXYDWBR-IBGZPJMESA-N
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Description

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate is an organic compound characterized by its unique structure, which includes a decanoate ester linked to a trimethylocta-dienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate typically involves the esterification of decanoic acid with (4S)-3,4,7-Trimethylocta-2,6-dien-1-ol. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes.

    Medicine: Research may explore its potential therapeutic effects or use as a drug delivery agent.

    Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl acetate
  • (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl butyrate

Uniqueness

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications based on its molecular structure.

Properties

CAS No.

501686-96-0

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

[(4S)-3,4,7-trimethylocta-2,6-dienyl] decanoate

InChI

InChI=1S/C21H38O2/c1-6-7-8-9-10-11-12-13-21(22)23-17-16-20(5)19(4)15-14-18(2)3/h14,16,19H,6-13,15,17H2,1-5H3/t19-/m0/s1

InChI Key

LWKLDLRXXYDWBR-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCC(=O)OCC=C(C)[C@@H](C)CC=C(C)C

Canonical SMILES

CCCCCCCCCC(=O)OCC=C(C)C(C)CC=C(C)C

Origin of Product

United States

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